molecular formula C28H32O9 B1218010 Territrem C CAS No. 89020-33-7

Territrem C

Cat. No. B1218010
CAS RN: 89020-33-7
M. Wt: 512.5 g/mol
InChI Key: FTTNXWIFPFEOQT-JUDWXZBOSA-N
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Description

Territrem C is a natural product found in Penicillium with data available.

Scientific Research Applications

Chemical Structure and Physicochemical Properties

Territrem C, identified as a tremorgenic mycotoxin with a molecular weight of 512.20, was isolated from Aspergillus terreus. Its structural distinction from other similar compounds lies in its phenyl moieties. It exhibits unique spectral and chemical properties which are significant in the study of mycotoxins (Ling et al., 1984).

Biosynthesis

Research has explored the biosynthesis of territrems in Aspergillus terreus, with findings demonstrating the involvement of different radioactive precursors in the formation of territrem B and its variants. This understanding is crucial for comprehending the metabolic pathways in fungal species (Ling & Peng, 1988).

Inhibition of Acetylcholinesterase

Territrem C, along with other territrems, has been identified as a potent inhibitor of acetylcholinesterase, an enzyme crucial in nerve function. This property highlights its potential application in neurological research and drug development (Chen & Ling, 1996).

Antimicrobial and Antiepileptic Potential

Recent studies have shown that territrem-related compounds demonstrate significant inhibitory effects on spontaneous synchronous Ca2+ oscillations, suggesting potential in antiepileptic drug research. Additionally, some derivatives exhibit antimicrobial properties, which could lead to new therapeutic applications (Wang et al., 2023).

Application in Agricultural and Environmental Sciences

The effects of territrem B, a closely related compound, on various biological organisms have been studied, indicating its potential use in developing new insecticides and understanding environmental interactions (Dowd et al., 1992).

properties

CAS RN

89020-33-7

Product Name

Territrem C

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-hydroxy-3,5-dimethoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C28H32O9/c1-24(2)8-7-21(29)26(4)27(24,32)10-9-25(3)28(26,33)14-16-18(37-25)13-17(36-23(16)31)15-11-19(34-5)22(30)20(12-15)35-6/h7-8,11-13,30,32-33H,9-10,14H2,1-6H3/t25-,26+,27-,28-/m1/s1

InChI Key

FTTNXWIFPFEOQT-JUDWXZBOSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)(C(=O)C=CC3(C)C)C)O

SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)O)OC)O)C)O)C)C

synonyms

4a,6,6a,12,12a,12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-9-(3,5-dimethoxy-4-hydroxyphenyl)-4H,11H-naphtho(2.1-b)pyrano(3,4-e)pyran-1,11(5H)-dione
territrem C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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